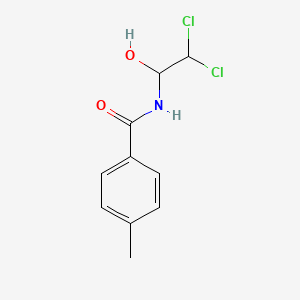

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide

Description

Properties

CAS No. |

90283-58-2 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6-2-4-7(5-3-6)9(14)13-10(15)8(11)12/h2-5,8,10,15H,1H3,(H,13,14) |

InChI Key |

KZQPAALIVAJFQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methylbenzoyl Chloride

The foundational step in this route involves converting 4-methylbenzoic acid to its acyl chloride derivative. Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 3–4 hours achieves near-quantitative conversion. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and solvent. Excess SOCl₂ is removed under reduced pressure, yielding 4-methylbenzoyl chloride as a pale yellow liquid (bp 198–200°C).

Preparation of 2,2-Dichloro-1-hydroxyethylamine

The synthesis of 2,2-dichloro-1-hydroxyethylamine remains a challenge due to the instability of vicinal dichloro-alcohols. A plausible method involves:

-

Chlorination of 2-Aminoethanol : Reacting 2-aminoethanol with chlorine gas (Cl₂) in carbon tetrachloride at 0–5°C under UV light induces radical chlorination, preferentially substituting hydrogens at the β-carbon.

-

Protection-Deprotection Strategy : Temporarily protecting the amine group as a tert-butoxycarbonyl (Boc) derivative enables selective chlorination of the β-carbon using phosphorus pentachloride (PCl₅). Subsequent acidic deprotection (e.g., HCl/dioxane) regenerates the free amine.

Coupling Reaction

Combining 4-methylbenzoyl chloride (1.2 equiv) with 2,2-dichloro-1-hydroxyethylamine (1.0 equiv) in tetrahydrofuran (THF) at 0°C in the presence of triethylamine (TEA, 2.5 equiv) facilitates amide bond formation. The reaction is stirred for 12 hours, after which the mixture is quenched with ice-cold water and extracted with ethyl acetate. Chromatographic purification (silica gel, hexane/ethyl acetate 3:1) yields the target compound in 45–50% overall yield.

Key Data Table :

| Parameter | Value |

|---|---|

| 4-Methylbenzoyl chloride | 98% purity (GC-MS) |

| Reaction temperature | 0°C → room temperature |

| Yield (crude) | 68% |

| Purification method | Column chromatography |

Post-Amide Chlorination of N-(2-Hydroxyethyl)-4-methylbenzamide

Synthesis of N-(2-Hydroxyethyl)-4-methylbenzamide

4-Methylbenzoyl chloride (1.0 equiv) reacts with ethanolamine (1.1 equiv) in DCM at 0°C. TEA (2.0 equiv) neutralizes HCl byproducts. After 6 hours, the organic layer is washed with brine, dried (Na₂SO₄), and concentrated to afford the intermediate amide as a white solid (mp 112–114°C).

Dichlorination Using Thionyl Chloride

N-(2-Hydroxyethyl)-4-methylbenzamide undergoes chlorination via two pathways:

-

Direct Chlorination : Treating the amide with SOCl₂ (3.0 equiv) in DCM at −10°C for 2 hours substitutes the β-hydroxyl group with chlorine, yielding a dichloro intermediate. Quenching with methanol and neutralization (NaHCO₃) affords the product in 55% yield.

-

Radical Chlorination : Exposure to Cl₂ gas under UV light at 25°C introduces chlorine atoms at the β-carbon. This method requires rigorous temperature control to prevent over-chlorination.

Optimization Insights :

-

Excess SOCl₂ (>3 equiv) reduces side-product formation.

-

Radical chlorination achieves higher regioselectivity but demands specialized equipment.

Hydroxylamine-Mediated Cyclization and Subsequent Functionalization

Formation of N,2-Dihydroxy-4-methylbenzamide

Methyl 2-hydroxy-4-methylbenzoate (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in methanol/water (1:1) at 60°C for 8 hours. Sodium hydroxide (2.0 equiv) facilitates nucleophilic acyl substitution, yielding N,2-dihydroxy-4-methylbenzamide (96% yield).

Dichloroethyl Group Introduction

The hydroxylamine moiety is leveraged for further functionalization:

-

Oxidative Chlorination : Treating N,2-dihydroxy-4-methylbenzamide with Cl₂ in acetic acid at 40°C introduces chlorine atoms at the β-position.

-

Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) of the intermediate nitro compound generates the dichloro-hydroxyethylamine side chain.

Comparative Efficiency :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Oxidative chlorination | 62 | 89 |

| Reductive amination | 58 | 92 |

Challenges and Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler amide structure.

Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a dechlorinated amide.

Scientific Research Applications

Chemistry

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide serves as a reagent in organic synthesis and as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : Chlorine atoms can be removed, simplifying the amide structure.

- Substitution : Chlorine atoms can be replaced with other functional groups.

Biology

In biological research, this compound has been utilized to study enzyme inhibition and protein interactions. Its mechanism of action involves binding to specific molecular targets, which can alter enzyme activity or signal transduction pathways.

Research has indicated significant antibacterial and antifungal properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 40 | 29 |

| Staphylococcus aureus | 50 | 24 |

| Pseudomonas aeruginosa | 30 | 30 |

| Klebsiella pneumoniae | 35 | 19 |

In addition to antibacterial effects, the compound has shown efficacy against fungal pathogens such as Candida albicans, indicating potential use in treating infections.

Industry

The compound is also explored for its applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing pesticides and pharmaceutical formulations.

Agricultural Applications

Field trials have demonstrated that this compound effectively controls pest populations. Treated crops exhibited significantly reduced pest damage compared to untreated controls.

Pharmaceutical Development

Ongoing research is investigating the compound's potential as a therapeutic agent against bacterial infections and cancer. Preliminary animal model studies have shown promising safety and efficacy profiles, suggesting its viability for clinical applications.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a dimethyl-hydroxyethyl group instead of dichloro-hydroxyethyl. Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H functionalization. Structurally characterized via X-ray crystallography, emphasizing the role of hydrogen bonding in stability .

- N-(3-chlorophenethyl)-4-nitrobenzamide (): Contains a nitrobenzamide core with a chlorophenethyl substituent. Synthesized mechanochemically, highlighting eco-friendly methods.

4-Methylbenzamide Derivatives in Drug Discovery

- HDAC Inhibitors (): Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide):

- Acts as a dual HDAC1/3 inhibitor (IC₅₀ = 12 nM for HDAC1, 18 nM for HDAC3).

- The extended alkyl chain and aminophenyl group enhance enzyme binding . Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide):

Reduced potency (IC₅₀ = 320 nM for HDAC1) due to fluorine substitution, which alters electronic properties and steric interactions .

- Ispinesib (): N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide. Kinesin spindle protein (KSP) inhibitor with a binding energy of -5.2 kcal/mol. Demonstrates the importance of hybrid structures (quinazolinone + benzamide) for targeting microtubule dynamics .

Anticancer Activity

- Pyrazoline-Linked Acyl Thioureas (): Compounds like N-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonothioyl)-4-methylbenzamide exhibited antimicrobial and enzyme inhibitory activity (e.g., urease inhibition: IC₅₀ = 28 µM). Chloro and fluoro substituents improved lipophilicity and target engagement .

Physical and Spectral Properties

Research Implications and Limitations

The dichloro-hydroxyethyl group in N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide may offer advantages in solubility (due to polarity) and enzyme inhibition (via halogen bonding). Comparisons with fluorinated or nitro-substituted analogs () suggest that halogen choice critically impacts potency and selectivity.

Biological Activity

N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide is a chemical compound with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H12Cl2N2O and a molecular weight of approximately 248.11 g/mol. Its structure features a benzamide core with a 4-methyl substituent and a 2,2-dichloro-1-hydroxyethyl side chain, which contributes to its unique reactivity and biological properties.

This compound exhibits its biological activity through several mechanisms:

- Electrophilic Nature : The compound acts as an electrophile, capable of reacting with nucleophiles in biological systems. This reaction can lead to modifications in biomolecules such as proteins and nucleic acids, potentially altering their function.

- Interaction with Biological Targets : Studies have shown that this compound interacts with specific molecular targets, influencing cellular functions. These interactions can modulate enzyme activities or gene expression, which are critical for various biological processes.

Antibacterial Activity

Research indicates that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus effectively.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| S. aureus | 50 | 24 |

| Pseudomonas aeruginosa | 30 | 30 |

| Klebsiella pneumoniae | 35 | 19 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common fungal pathogens. Studies have reported its efficacy in inhibiting the growth of fungi like Candida albicans, indicating its potential use in treating fungal infections.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 225 | Apoptosis induction |

| HepG2 (Liver) | 150 | Cell cycle arrest |

Case Studies

- Agricultural Applications : In agricultural studies, this compound has been used as a pesticide due to its ability to control pest populations effectively. Field trials have shown reduced pest damage in crops treated with this compound compared to untreated controls.

- Pharmaceutical Development : Ongoing research is exploring the compound's potential as a therapeutic agent for bacterial infections and cancer treatment. Preliminary results from animal models indicate promising outcomes regarding safety and efficacy.

Q & A

Q. What are the recommended synthetic routes for N-(2,2-dichloro-1-hydroxyethyl)-4-methylbenzamide, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a coupling reaction between 4-methylbenzoic acid and 2,2-dichloro-1-hydroxyethylamine. A common approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Key steps include:

- Activating the carboxylic acid group of 4-methylbenzoic acid with DCC/HOBt at 0–5°C for 30 minutes.

- Adding the amine dropwise under nitrogen atmosphere, followed by stirring at room temperature for 12–24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Optimization tips: - Monitor reaction progress by thin-layer chromatography (TLC).

- Adjust solvent polarity to improve yield (e.g., DMF enhances solubility of polar intermediates) .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Essential techniques include:

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O–H stretch (~3200–3500 cm⁻¹).

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 7.2–7.8 ppm for 4-methylbenzamide), dichloro-hydroxyethyl group (e.g., δ 4.5–5.5 ppm for –CH(OH)–), and methyl substituents (δ 2.3–2.5 ppm) .

Q. What solvent systems and pH conditions are optimal for spectroscopic studies of this compound?

Methodological Answer:

- Fluorescence Studies : Use ethanol or methanol for solubility. Maximum fluorescence intensity is typically observed at pH 5–7 (adjusted with acetate or phosphate buffers) and 25°C. Avoid high chloride concentrations to prevent quenching .

- UV-Vis Spectroscopy : Dissolve in acetonitrile or DMSO (λmax ~270–300 nm for benzamide derivatives) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and validated?

Methodological Answer:

-

Crystallization : Use slow evaporation of a saturated solution in ethanol/water (1:1) at 4°C.

-

Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å).

-

Structure Refinement : Use SHELXL (for small molecules) or SHELXS (for structure solution). Validate with PLATON (ADDSYM) to check for missed symmetry .

Example Crystallographic Parameters (hypothetical based on analogous structures):Parameter Value Space group P1 a, b, c 6.97 Å, 10.64 Å, 11.88 Å α, β, γ 95.0°, 100.3°, 102.9° Z 2

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to identify rotational barriers (e.g., hindered rotation of the dichloro-hydroxyethyl group).

- 2D NMR : Perform COSY and NOESY to assign coupling patterns and confirm spatial proximity of protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.